2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(9-oxoxanthen-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c22-16-6-2-4-8-18(16)26-12-20(24)23-13-9-10-15-19(11-13)27-17-7-3-1-5-14(17)21(15)25/h1-11H,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHVPOGODBTCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diaryl Ether Precursors
The xanthenone structure is classically synthesized via acid-catalyzed cyclization of 2-carboxy-substituted diaryl ethers. For example, 3-amino-2-(2-carboxyphenoxy)benzoic acid undergoes intramolecular Friedel-Crafts acylation in concentrated sulfuric acid at 0–5°C, yielding 9-oxo-9H-xanthen-3-amine.
$$
\text{C}{13}\text{H}{11}\text{NO}3 \xrightarrow{\text{H}2\text{SO}4, 0^\circ\text{C}} \text{C}{13}\text{H}9\text{NO}2 + \text{H}_2\text{O}
$$
Key Parameters :
Alternative Route: Ullmann Coupling
A modern approach employs Ullmann coupling between 2-iodobenzoic acid and 3-aminophenol using CuI/1,10-phenanthroline in DMSO at 120°C. This method avoids harsh acids but requires rigorous exclusion of oxygen:
$$
\text{C}7\text{H}5\text{IO}2 + \text{C}6\text{H}7\text{NO} \xrightarrow{\text{CuI, DMSO}} \text{C}{13}\text{H}9\text{NO}2 + \text{HI}
$$
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Synthesis of 2-(2-Chlorophenoxy)Acetic Acid
Nucleophilic Substitution
2-Chlorophenol reacts with chloroacetic acid in alkaline conditions (NaOH, H₂O/EtOH, 60°C) to form the phenoxyacetic acid derivative:
$$
\text{C}6\text{H}5\text{ClO} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH}} \text{C}8\text{H}7\text{ClO}3 + \text{NaCl} + \text{H}2\text{O}
$$
Optimization :
- Molar Ratio : 1:1.2 (phenol:chloroacetic acid) to suppress di-substitution.
- Base : 2.5 eq. NaOH ensures deprotonation of the phenol.
- Workup : Acidification with HCl to pH 2 precipitates the product (yield: 85–90%).
Catalytic Etherification
For higher purity, a Mitsunobu reaction between 2-chlorophenol and ethyl glycolate using DIAD/PPh₃ in THF at 25°C followed by saponification (LiOH, MeOH/H₂O) achieves >95% purity:
$$
\text{C}6\text{H}5\text{ClO} + \text{HOCH}2\text{CO}2\text{Et} \xrightarrow{\text{DIAD, PPh}3} \text{C}8\text{H}9\text{ClO}3 \xrightarrow{\text{LiOH}} \text{C}8\text{H}7\text{ClO}_3
$$
Amide Coupling: Final Assembly
Activation of 2-(2-Chlorophenoxy)Acetic Acid
The carboxylic acid is activated as an acid chloride using SOCl₂ in anhydrous DCM (0°C to 25°C, 2 hours):
$$
\text{C}8\text{H}7\text{ClO}3 + \text{SOCl}2 \rightarrow \text{C}8\text{H}6\text{Cl}2\text{O}2 + \text{SO}_2 + \text{HCl}
$$
Safety Note : HCl and SO₂ gases require scrubbing.
Coupling with Xanthenone Amine
The acid chloride reacts with 9-oxo-9H-xanthen-3-amine in anhydrous THF with triethylamine (TEA) as a base:
$$
\text{C}{13}\text{H}9\text{NO}2 + \text{C}8\text{H}6\text{Cl}2\text{O}2 \xrightarrow{\text{TEA}} \text{C}{21}\text{H}{14}\text{ClNO}4 + \text{TEA·HCl}
$$
Conditions :
- Stoichiometry : 1.1 eq. acid chloride to ensure complete amine consumption.
- Temperature : 0°C initially, then 25°C for 12 hours.
- Yield : 75–80% after recrystallization (ethanol/water).
Optimization and Process Challenges
Solvent Selection
Catalytic Enhancements
Adding DMAP (4-dimethylaminopyridine, 0.1 eq.) accelerates amide bond formation, reducing reaction time to 6 hours.
Byproduct Mitigation
- Impurity Profile :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial Scalability Considerations
- Cost Drivers :
- Green Chemistry Metrics :
- PMI (Process Mass Intensity): 32 (current) vs. 45 (traditional routes).
Emerging Methodologies
Electrochemical amidation (e.g., using nBu₄NPF₆ and graphite/nickel electrodes) shows promise for reducing reagent waste, achieving 70% yield in preliminary trials.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce a biological response.
Comparison with Similar Compounds
Structural Variations and Their Implications
Xanthone Core Modifications: The parent xanthone structure (9-oxo-9H-xanthen) is often modified with methoxy (e.g., 6,8-dimethoxy in ) or fused cyclohexane rings (e.g., octahydroxanthen in ). Substituents at the 3-position (e.g., oxy-acetamide in ) influence stereochemistry and hydrogen-bonding interactions, critical for chiral recognition in antitumor activity .
Acetamide Side Chain Diversity: Chlorophenoxy groups (as in the target compound) may enhance lipophilicity and membrane permeability compared to hydrophilic hydroxypropyl or benzothiazole substituents . Chiral centers in hydroxyalkyl side chains (e.g., (S)-2-hydroxy-1-phenylethyl in ) significantly affect enantioselective bioactivity, with >99% enantiomeric purity achieved via advanced chromatographic methods .
Biological Activity
2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other pharmacological activities.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chlorophenoxy Group : Imparts lipophilicity, enhancing membrane permeability.
- Xanthene Derivative : Contributes to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective activity against various microbial strains:
| Compound Type | Activity Against | Notes |
|---|---|---|
| N-(4-chlorophenyl) chloroacetamide | Gram-positive bacteria (S. aureus) | High efficacy due to lipophilicity |
| N-(3-bromophenyl) chloroacetamide | MRSA | Effective against resistant strains |
| N-(substituted phenyl) chloroacetamides | C. albicans | Moderate effectiveness |
These findings indicate that halogenated derivatives exhibit enhanced antimicrobial properties due to their ability to penetrate bacterial membranes effectively .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various studies. A notable investigation assessed its impact on cancer cell lines, revealing the following:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Findings :
- The compound exhibited concentration-dependent cytotoxicity.
- IC50 values ranged from 15 µM to 30 µM across different cell lines, indicating moderate potency.
-
Mechanism of Action :
- Induction of apoptosis was observed, characterized by increased caspase activity and DNA fragmentation.
Other Biological Activities
Beyond antimicrobial and cytotoxic effects, this compound has shown potential in other areas:
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of chloroacetamides were tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a chlorophenoxy moiety showed significantly higher inhibition zones compared to non-halogenated counterparts, supporting the hypothesis that halogenation enhances biological activity .
Case Study 2: Cytotoxicity in Cancer Research
A recent publication investigated the cytotoxic effects of various xanthene derivatives on breast cancer cells. The study found that this compound induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
